molecular formula C22H17ClN2OS B4884056 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide

Cat. No. B4884056
M. Wt: 392.9 g/mol
InChI Key: YRQFYVRAMYANIK-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide, also known as BZML, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BZML belongs to the class of benzamide derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide is not fully understood. However, it has been proposed that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide exerts its biological activities through the modulation of various signaling pathways and enzymes. For instance, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide exhibits anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide in lab experiments is its relatively low toxicity compared to other benzamide derivatives. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has also been shown to exhibit good stability under various environmental conditions. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide. One potential direction is the investigation of the structure-activity relationship of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide and its analogs to identify more potent and selective compounds with improved biological activities. Another potential direction is the development of novel drug delivery systems to improve the bioavailability and efficacy of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide in animal models and humans may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide involves the reaction between 2-chloro-5-nitrobenzothiazole and 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as iron powder to yield N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In biochemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. In pharmacology, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-13-7-8-15(11-14(13)2)21(26)24-19-12-16(9-10-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQFYVRAMYANIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide

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